2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate
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Overview
Description
Preparation Methods
The synthesis of 2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate involves several steps. One common method includes the reaction of 2-allyl-2-methyl-1,3-propanediol with isopropyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate is utilized in several scientific research areas:
Chemistry: It serves as a reagent in synthetic chemistry for the preparation of various derivatives and intermediates.
Biology: It is used in biochemical assays and studies involving enzyme interactions and metabolic pathways.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate can be compared with other similar compounds such as:
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
2-Amino-2-methyl-1,3-propanediol: Used as a buffer and in the preparation of various chemical intermediates.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for particular research and industrial applications .
Properties
IUPAC Name |
[2-(hydroxymethyl)-2-methylpent-4-enyl] N-propan-2-ylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h5,9,13H,1,6-8H2,2-4H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDXTZMAYGENMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OCC(C)(CC=C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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